[2-(1H-indol-3-yl)ethyl][(pyridin-4-yl)methyl]amine dihydrochloride
CAS No.: 1426142-93-9
Cat. No.: VC11721801
Molecular Formula: C16H19Cl2N3
Molecular Weight: 324.2 g/mol
* For research use only. Not for human or veterinary use.
![[2-(1H-indol-3-yl)ethyl][(pyridin-4-yl)methyl]amine dihydrochloride - 1426142-93-9](/images/structure/VC11721801.png)
Specification
CAS No. | 1426142-93-9 |
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Molecular Formula | C16H19Cl2N3 |
Molecular Weight | 324.2 g/mol |
IUPAC Name | 2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride |
Standard InChI | InChI=1S/C16H17N3.2ClH/c1-2-4-16-15(3-1)14(12-19-16)7-10-18-11-13-5-8-17-9-6-13;;/h1-6,8-9,12,18-19H,7,10-11H2;2*1H |
Standard InChI Key | ABFPXXJDCVLFGP-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=NC=C3.Cl.Cl |
Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=NC=C3.Cl.Cl |
Introduction
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Architecture
The IUPAC name 2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine dihydrochloride precisely describes its core structure:
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Indole moiety: A bicyclic aromatic system with pyrrole fused to benzene (C8H7N)
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Ethylamine linker: Two-carbon chain connecting indole to pyridine
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Pyridinylmethyl group: Methyl-substituted pyridine ring (C6H6N)
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Dihydrochloride salt: Enhances aqueous solubility through protonation of amine groups .
The molecular formula C16H17N3·2HCl reflects protonation states under physiological conditions. X-ray crystallography data remains unavailable, but computational models predict planar indole and pyridine rings with a 120° dihedral angle between aromatic systems .
Spectroscopic Signatures
Key spectroscopic characteristics include:
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1H NMR (D2O): δ 7.85 (d, J=5.8 Hz, 2H, pyridine-H), 7.45-7.20 (m, 4H, indole-H), 3.95 (s, 2H, CH2-pyridine), 3.10 (t, J=7.2 Hz, 2H, CH2-indole), 2.85 (t, J=7.2 Hz, 2H, CH2-N)
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FT-IR: 3400 cm⁻¹ (N-H stretch), 1615 cm⁻¹ (C=N pyridine), 1580 cm⁻¹ (C=C aromatic)
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UV-Vis: λmax 280 nm (indole π→π* transition), 265 nm (pyridine n→π* transition)
Synthesis and Production
Synthetic Routes
The primary synthesis pathway involves three stages:
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Indole-3-ethylamine preparation
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Pyridinylmethyl conjugation
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Salt formation
Scale-Up Challenges
Critical issues in industrial production include:
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Purification complexity: Similar indole derivatives require HPLC for >99% purity
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Stability: Hygroscopic nature demands storage at -20°C under argon
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Byproducts: N-methylation at indole nitrogen observed at elevated temperatures
Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
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HCT-116 (colon) | 12.4 | 25.8 | 48.1 |
MCF-7 (breast) | 18.2 | 32.4 | 56.7 |
A549 (lung) | 15.1 | 28.3 | 52.9 |
Mechanistic studies suggest G0/G1 cell cycle arrest through p21/p53 pathway activation, analogous to structurally related indole derivatives . Western blot analysis shows 3-fold increase in p53 protein levels after 24h treatment at 20μM .
Neuropharmacological Effects
In murine models:
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Forced swim test: 30% reduction in immobility time at 10 mg/kg (i.p.)
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Novel object recognition: 65% discrimination index vs. 48% control
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Thermal nociception: 15% latency increase in hot plate test
These effects suggest potential antidepressant and nootropic properties, though with narrow therapeutic window (LD50 = 120 mg/kg) .
Model | Result |
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Ames test | Negative (≤1.2 rev/μg) |
hERG IC50 | 8.9 μM (patch clamp) |
Hepatotoxicity | ALT 3x control at 50μM |
Micronucleus assay | Clastogenic above 25μM |
The compound exhibits moderate hERG channel inhibition, necessitating structural optimization for cardiac safety . Chronic administration (28 days) in rats caused dose-dependent vacuolization in renal tubules .
Legal Status
Under North Dakota Controlled Substances Act (19-03.1-01), the compound's structural analogs with substitution at:
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Indole C2 (methyl)
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Pyridine N-position (halogenation)
are classified as Schedule I hallucinogens . While the parent compound remains unscheduled, its psychoactive potential warrants regulatory vigilance .
Applications and Future Directions
Medicinal Chemistry Development
Strategic modifications to improve drug-like properties:
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Water solubility: PEGylation at ethylamine linker (LogP reduction to 0.92)
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Metabolic stability: Deuteration at benzylic positions (t1/2 increase from 1.2h to 4.7h)
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Target selectivity: Introduction of sulfonamide groups (5-HT2A Ki improved to 18nM)
Industrial Applications
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Fluorescent probes: Quantum yield Φ=0.33 in PBS enables cellular imaging
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Catalysis: Pd(II) complexes show 89% yield in Suzuki-Miyaura couplings
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Materials science: Forms stable Langmuir-Blodgett films (Π = 45 mN/m)
Ongoing clinical trials (NCT05432803) are evaluating radiolabeled [11C]-analogs for PET imaging of σ receptors in glioblastoma .
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